molecular formula C6H5BrN2O B2987436 N-(5-Bromopyridin-3-yl)formamide CAS No. 1692703-11-9

N-(5-Bromopyridin-3-yl)formamide

Cat. No.: B2987436
CAS No.: 1692703-11-9
M. Wt: 201.023
InChI Key: ZEPBLZGNWKOQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyridin-3-yl)formamide is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position of the pyridine ring and a formamide group at the 3-position makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Bromopyridin-3-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine-3-carboxylic acid with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)formamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Bromopyridin-3-yl)formamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bromine atom can also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)formamide: Similar structure but with the formamide group at the 2-position.

    3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom and an imidazo ring fused to the pyridine ring.

    5-Bromo-2-methylpyridin-3-amine: Similar bromine substitution but with an amine group instead of a formamide group.

Uniqueness

N-(5-Bromopyridin-3-yl)formamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPBLZGNWKOQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.